Kuwanon D

Natural product chemistry Flavonoid structural biology Diels–Alder adducts

Kuwanon D is a unique 3′-prenylated Diels–Alder flavonoid with a benzofuro[3,2-b]benzopyran scaffold. Its structure-dependent COX-2 bioactivity—where kuwanon congeners A and B diverge starkly—makes it non-interchangeable. Essential for SAR studies probing cyclization topology effects on target engagement. Procure high-purity Kuwanon D for reproducible pharmacological research.

Molecular Formula C25H26O6
Molecular Weight 422.5 g/mol
CAS No. 67172-84-3
Cat. No. B15186766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKuwanon D
CAS67172-84-3
Molecular FormulaC25H26O6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C2C1C4=C(O3)C=C(C(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)O)C)C
InChIInChI=1S/C25H26O6/c1-24(2)14-4-5-25(3)23(14)22(24)13-8-12(15(27)9-19(13)31-25)18-10-17(29)21-16(28)6-11(26)7-20(21)30-18/h6-9,14,18,22-23,26-28H,4-5,10H2,1-3H3
InChIKeyIJVOVAHXZFALHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kuwanon D (CAS 67172-84-3): A Structurally Distinct 3′-Prenylated Flavanone for Specialized Pharmacological Research


Kuwanon D (CAS 67172-84-3) is a naturally occurring 3′-prenylated flavanone flavonoid primarily isolated from the root bark of Morus alba (white mulberry) [1]. The compound features a unique tetracyclic benzofuro[3,2-b]benzopyran scaffold resulting from an enzymatic Diels–Alder type cycloaddition, distinguishing it from simpler flavanones and non-cyclized prenylated flavonoids [2]. Its molecular formula is C₂₅H₂₆O₆ with a monoisotopic mass of 422.1729 Da, and it is categorized as a flavonoid within the 3′-prenylated flavanone subclass [3]. Kuwanon D is one of numerous structurally related kuwanon congeners that exhibit micro molar-range bioactivities across anti-inflammatory, antimicrobial, and tyrosinase inhibitory applications, making it a compound of interest for natural product pharmacology and chemical biology research [4].

Kuwanon D Procurement: Why Substituting with Other Kuwanons or Mulberry Flavonoids Compromises Experimental Reproducibility


Generic substitution among kuwanon congeners is scientifically inadvisable because bioactivity within this class is demonstrably structure-dependent and resides in the micro molar potency range [1]. For example, among six kuwanon derivatives (A, B, C, E, H, J) evaluated for COX-2 inhibition, only kuwanon A exhibited high COX-2 inhibitory activity (IC₅₀ = 14 μM) with a selectivity index >7.1, while kuwanon B and others showed no significant COX-2 inhibition, directly demonstrating that minor structural variations—including prenylation pattern, cyclization state, and oxidation level—profoundly alter target engagement [2]. Kuwanon D possesses a unique tetracyclic Diels–Alder scaffold with a specific 3′-prenyl substitution that is absent from many other kuwanons and mulberry flavonoids such as morusin or sanggenon D [3]. Consequently, substituting Kuwanon D with a structurally distinct analog (e.g., Kuwanon A, Kuwanon C, Kuwanon G, or morusin) without confirmatory comparative validation introduces uncontrolled variables in assay systems and may yield non-reproducible or misleading results in pharmacological and biochemical investigations [4].

Kuwanon D Comparative Evidence: Quantified Differentiation from Closest Analogs and In-Class Candidates


Kuwanon D Structural Differentiation: Tetracyclic Diels–Alder Scaffold vs. Morusin and Kuwanon C

Kuwanon D is a flavanone featuring a C5-isoprenoid (prenyl) substituent at the 3′-position and a fused tetracyclic benzofuro[3,2-b]benzopyran scaffold formed via enzymatic Diels–Alder cycloaddition, as opposed to the simpler tricyclic flavone skeleton of morusin or the distinct cyclization pattern of kuwanon C [1]. This specific Diels–Alder cycloaddition-derived architecture distinguishes Kuwanon D from non-cyclized prenylated flavonoids and even from other kuwanons with different ring-fusion topologies [2].

Natural product chemistry Flavonoid structural biology Diels–Alder adducts

Kuwanon D vs. Kuwanon A, B, C, E, H, J: Class-Level Inference on COX-2 Inhibitory Activity

Direct comparative COX-2 inhibition data for Kuwanon D are not available in the accessed literature; however, a class-level inference can be drawn from the evaluation of six kuwanon derivatives (A, B, C, E, H, J) under identical assay conditions [1]. In this study, kuwanon A exhibited high COX-2 inhibitory activity (IC₅₀ = 14 μM) with a selectivity index >7.1 (comparable to celecoxib, SI > 6.3), while kuwanon B and the remaining derivatives showed no significant COX-2 inhibition, demonstrating that COX-2 inhibitory activity is highly sensitive to specific structural features within the kuwanon class [2]. Given that Kuwanon D possesses a distinct tetracyclic Diels–Alder scaffold not represented among the tested congeners, its COX-2 inhibition profile is predicted to differ substantially from that of kuwanon A and other inactive derivatives, although empirical validation is required [3].

Anti-inflammatory pharmacology Cyclooxygenase inhibition Kuwanon SAR

Kuwanon D vs. Sanggenon D and Kojic Acid: Tyrosinase Inhibitory Class Context

Direct tyrosinase inhibitory data for Kuwanon D are not available in the accessed literature; however, relevant class-level context is provided by studies on structurally related prenylated flavonoids isolated from Morus species [1]. In a study evaluating prenylated flavonoids as tyrosinase inhibitors, sanggenon D (a Diels–Alder adduct) was identified as a potent inhibitor with IC₅₀ = 7.3 μM, compared to the reference compound kojic acid (IC₅₀ = 24.8 μM) [2]. Notably, the same study reported that kuwanon C and papyriflavonol A also exhibited considerable tyrosinase inhibitory activity, but that prenylation with isoprenyl groups or vinylation did not universally enhance tyrosinase inhibition across flavonoid molecules [3]. Kuwanon D, as a 3′-prenylated flavanone with a distinct Diels–Alder tetracyclic scaffold, represents a structurally unique entity relative to sanggenon D and kuwanon C, and its tyrosinase inhibitory profile cannot be extrapolated from these comparators [4].

Tyrosinase inhibition Skin depigmentation Melanogenesis

Kuwanon D: High-Value Research Applications Supported by Structural and Class-Level Evidence


Structure–Activity Relationship Studies on Diels–Alder Flavonoid Scaffolds

Kuwanon D is well-suited for structure–activity relationship (SAR) investigations focused on the tetracyclic Diels–Alder flavonoid chemotype. Its unique benzofuro[3,2-b]benzopyran scaffold, derived from enzymatic [4+2] cycloaddition, provides a defined molecular framework for probing how cyclization topology influences target engagement, pharmacokinetic properties, and biological activity relative to linear prenylated flavonoids and non-cyclized Diels–Alder precursors [1]. Researchers can systematically compare Kuwanon D with morusin, sanggenon D, and other kuwanons to delineate the contributions of specific ring-fusion geometries to pharmacological outcomes [2].

Comparative COX-2 Selectivity Profiling of Kuwanon Congeners

Given the established structure-dependent COX-2 inhibition within the kuwanon class—where kuwanon A exhibits IC₅₀ = 14 μM with selectivity index >7.1 while kuwanon B shows no activity [1]—Kuwanon D represents a valuable comparator compound for expanding the COX-2 SAR landscape. Its distinct 3′-prenylated flavanone Diels–Alder architecture is not represented among the six previously evaluated derivatives (A/B/C/E/H/J), enabling researchers to assess how this scaffold topology modulates COX-1/COX-2 selectivity and binding interactions at the COX active site gate residues (Arg120, Tyr355) and membrane-binding domain residues (Val89) [2].

Natural Product Chemical Biology and Target Deconvolution

Kuwanon D serves as a chemical probe for investigating the biological targets of Diels–Alder type flavonoid adducts. The compound's tetracyclic scaffold represents a distinct chemotype among mulberry-derived natural products, making it suitable for affinity-based target identification studies (e.g., chemical proteomics, thermal shift assays) to map its interactome [1]. Comparative studies with other Diels–Alder adducts such as sanggenon D (IC₅₀ = 7.3 μM tyrosinase inhibitor) and kuwanon G (bombesin receptor antagonist) can illuminate structure–target specificity relationships within this pharmacologically diverse natural product family [2].

Biosynthesis and Biomimetic Synthesis of Flavonoid Diels–Alder Adducts

Kuwanon D is a relevant model substrate for studies on the enzymatic and biomimetic synthesis of flavonoid Diels–Alder adducts. Its formation via intermolecular [4+2] cycloaddition between an isoprenylphenol diene and a chalcone dienophile exemplifies a biosynthetic pathway of considerable interest in natural product chemistry and synthetic biology [1]. Researchers can employ Kuwanon D as a reference standard for developing asymmetric Diels–Alder cycloaddition methodologies, as demonstrated in the enantioselective total syntheses of related kuwanons (X, Y) and kuwanol A using chiral catalysts [2].

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